molecular formula C12H10FNO B6413782 2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% CAS No. 1261934-43-3

2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6413782
CAS RN: 1261934-43-3
M. Wt: 203.21 g/mol
InChI Key: UQTPRHPSNHDGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% (2F4MH95) is a chemical compound that belongs to the class of pyridine derivatives. It is an important building block for the synthesis of drugs, agrochemicals, and other compounds. Its structure can be described as a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms and one oxygen atom. 2F4MH95 is used in a wide range of applications, including pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% is an important building block for the synthesis of drugs, agrochemicals, and other compounds. Its structure can be described as a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of 2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% is important for its reactivity and its ability to form complexes with other molecules. The reactivity of 2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% is due to its ability to form hydrogen bonds with other molecules, which allows it to act as a catalyst in various reactions.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, it has been found to possess anti-inflammatory, anti-oxidant, and anticonvulsant properties. 2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% is a useful compound for laboratory experiments due to its high purity and stability. It is easily soluble in a wide range of organic solvents and is non-toxic. However, it is important to note that the compound is highly volatile and should be handled with care. In addition, it should be stored in a cool, dry place and away from direct sunlight.

Future Directions

The potential applications for 2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% are numerous and the compound is being actively studied for its potential applications in drug discovery and development, agrochemical synthesis, and organic synthesis. In the future, it is likely that 2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% will be used in the synthesis of new drugs, agrochemicals, and other organic compounds. In addition, it is likely that the compound will be further studied for its potential biochemical and physiological effects. Furthermore, it is possible that 2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% will be used as a starting material for the synthesis of new compounds and the development of new pharmaceuticals.

Synthesis Methods

2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% can be synthesized from the reaction of 2-fluoro-4-methylphenol and 4-chloropyridine in the presence of an acid catalyst. The reaction proceeds in two steps. In the first step, the 2-fluoro-4-methylphenol reacts with the 4-chloropyridine to form the intermediate 2-fluoro-4-methyl-4-chloropyridine. In the second step, the intermediate is converted to 2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% by the action of an acid catalyst.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine, 95% is used in a wide range of scientific research applications, including drug discovery and development, agrochemical synthesis, and organic synthesis. It is used as a starting material for the synthesis of a wide range of compounds, including drugs, agrochemicals, and other organic compounds. In addition, it is also used in the synthesis of pharmaceutical intermediates and other compounds.

properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-10(11(13)6-8)12-7-9(15)4-5-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTPRHPSNHDGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692471
Record name 2-(2-Fluoro-4-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methylphenyl)-4-hydroxypyridine

CAS RN

1261934-43-3
Record name 4-Pyridinol, 2-(2-fluoro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261934-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluoro-4-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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